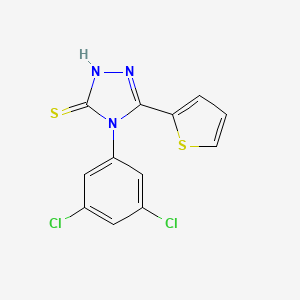![molecular formula C16H9Cl3N4S B10875106 6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10875106.png)
6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and substituted with chlorophenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzohydrazide with 2,4-dichlorobenzaldehyde in the presence of a suitable catalyst to form the intermediate hydrazone. This intermediate then undergoes cyclization with thiocarbonyldiimidazole to yield the desired triazolothiadiazine compound. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to minimize environmental impact.
化学反応の分析
Types of Reactions
6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include microbial enzymes and cellular receptors involved in disease processes.
類似化合物との比較
Similar Compounds
- 6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine
Uniqueness
6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific substitution pattern and the combination of triazole and thiadiazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C16H9Cl3N4S |
|---|---|
分子量 |
395.7 g/mol |
IUPAC名 |
6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C16H9Cl3N4S/c17-10-3-1-9(2-4-10)14-8-24-16-21-20-15(23(16)22-14)12-6-5-11(18)7-13(12)19/h1-7H,8H2 |
InChIキー |
HJVJFKWCDZXVBL-UHFFFAOYSA-N |
正規SMILES |
C1C(=NN2C(=NN=C2S1)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10875033.png)
![N-[(2-methoxydibenzo[b,d]furan-3-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B10875036.png)
![4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]ethyl}benzenesulfonamide](/img/structure/B10875038.png)
![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10875051.png)
![(4Z)-4-[(2,2-diphenylhydrazinyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B10875065.png)
![2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-{[(3,5-di-tert-butylphenyl)carbonyl]amino}benzoate](/img/structure/B10875078.png)
![4-(4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B10875084.png)
![2-{4-[(1,6-Dimethoxy-1,6-dioxohexan-2-yl)carbamothioyl]piperazin-1-yl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10875086.png)
![N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine](/img/structure/B10875088.png)
![N-(4-acetylphenyl)-2-{[5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10875098.png)
![3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-2-[({[(1E)-1-phenylethylidene]amino}oxy)methyl]quinazolin-4(3H)-one](/img/structure/B10875112.png)
![N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}-2-(thiophen-2-yl)acetamide](/img/structure/B10875119.png)

![N-[4-(benzyloxy)phenyl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10875127.png)
